molecular formula C21(13C)H26D3FN3O9P B1574190 Sofosbuvir 13CD3

Sofosbuvir 13CD3

Número de catálogo B1574190
Peso molecular: 533.46
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sofosbuvir 13CD3 is the isotope labelled analog of Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.

Aplicaciones Científicas De Investigación

Pharmacokinetic and Pharmacodynamic Profile

Sofosbuvir is a potent, orally administered nucleotide analog prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase, approved for the treatment of HCV infection. Its pharmacokinetic profile is characterized by intracellular activation, forming GS-461203 (active triphosphate, not detected in plasma), and ultimately metabolizing to the inactive, renally eliminated metabolite GS-331007. It exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing. Sofosbuvir can be administered without dose modification in patients with any degree of hepatic impairment or mild to moderate renal impairment, and has a low propensity for clinically significant drug interactions (Kirby et al., 2015).

Global Research Production

A bibliometric analysis of global research on sofosbuvir highlights its position as a key area of research in the field of antiviral drug development, especially in the treatment of hepatitis C. The study of sofosbuvir has been particularly intense in recent years, and research is expected to continue to grow with the development and approval of hepatitis C antivirals (Hernández-Vásquez & Rosselli, 2017).

Clinical Efficacy in Hepatitis C

Sofosbuvir has demonstrated pangenotypic antiviral activity and a high genetic barrier to resistance. Clinical efficacy is notable in patients with chronic hepatitis C, achieving high sustained virological response rates in treatment-naïve and treatment-experienced patients. Sofosbuvir has been particularly effective in combination with ribavirin and peginterferon-α-2a (Keating, 2014).

Resistance Mechanisms

Potential mechanisms of HCV resistance to sofosbuvir and other nucleos(t)ide analog NS5B polymerase inhibitors are a critical area of study. Research has identified low-frequency, treatment-emergent substitutions in subjects who experienced virological failure during sofosbuvir treatment. Such studies are crucial in understanding the drug's efficacy and limitations (Donaldson et al., 2015).

Beyond Sofosbuvir

Exploration into the potential for developing a next-generation nucleos(t)ide HCV inhibitor that could compete with sofosbuvir focuses on addressing its limitations, such as reduced efficacy in certain patient populations. This research is pivotal in guiding future drug development and improving treatment options for hepatitis C (Sofia, 2014).

Drug Interaction Studies

Understanding the drug interaction profile of sofosbuvir is crucial for its safe and effective use. Studies have demonstrated that sofosbuvir has minimal interactions with common medications used by HCV-infected patients, an important consideration in managing complex treatment regimens (Kirby et al., 2015).

Propiedades

Nombre del producto

Sofosbuvir 13CD3

Fórmula molecular

C21(13C)H26D3FN3O9P

Peso molecular

533.46

Sinónimos

Sofosbuvir-13C-D3; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.